N~2~-(dimethylsulfamoyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-phenylglycinamide
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Overview
Description
N~2~-(dimethylsulfamoyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-phenylglycinamide is a complex organic compound that features a combination of sulfamoyl, imidazolyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(dimethylsulfamoyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-phenylglycinamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as N-(3-bromopropyl)imidazole and N-(dimethylsulfamoyl)glycine. These intermediates are then coupled under specific conditions to form the final product. Common reagents used in these reactions include bases like sodium hydride, solvents like dimethylformamide, and catalysts like palladium.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions would be optimized for yield and purity, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N~2~-(dimethylsulfamoyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-phenylglycinamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using agents like hydrogen peroxide.
Reduction: The sulfamoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and heat.
Reduction: Lithium aluminum hydride, ether, and low temperatures.
Substitution: Halogenating agents, Lewis acids, and solvents like chloroform.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, N2-(dimethylsulfamoyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-phenylglycinamide may be studied for its potential as a bioactive molecule. Its imidazole ring is known to interact with biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. The presence of the imidazole ring suggests it might have antifungal or antimicrobial properties, similar to other imidazole-containing drugs.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in organic reactions. Its unique combination of functional groups makes it a valuable component in various applications.
Mechanism of Action
The mechanism of action of N2-(dimethylsulfamoyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-phenylglycinamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors through its imidazole ring, leading to inhibition or activation of specific pathways. The sulfamoyl group could also play a role in binding to biological targets.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(dimethylsulfamoyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-phenylacetamide
- N~2~-(dimethylsulfamoyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-phenylalanine
Uniqueness
N~2~-(dimethylsulfamoyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-phenylglycinamide is unique due to its specific combination of functional groups. The presence of both the sulfamoyl and imidazole groups allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C16H23N5O3S |
---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
2-[N-(dimethylsulfamoyl)anilino]-N-(3-imidazol-1-ylpropyl)acetamide |
InChI |
InChI=1S/C16H23N5O3S/c1-19(2)25(23,24)21(15-7-4-3-5-8-15)13-16(22)18-9-6-11-20-12-10-17-14-20/h3-5,7-8,10,12,14H,6,9,11,13H2,1-2H3,(H,18,22) |
InChI Key |
XHIBSFBQJSUHBR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)N(CC(=O)NCCCN1C=CN=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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